
Lipoxin A4 methyl ester
Übersicht
Beschreibung
Lipoxin A4 methyl ester is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multiple steps, including the use of chiral pool starting materials and selective reactions to ensure the correct stereochemistry. One common method involves the use of E-selective Wittig olefination, followed by various protection and deprotection steps to introduce the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Ester Hydrolysis to Liberate Free Lipoxin A4
LXA4-Me undergoes enzymatic hydrolysis by cellular esterases, converting it to the biologically active free acid form, LXA4. This reaction is essential for its pharmacological activity:
-
Kinetics : Hydrolysis occurs rapidly in physiological conditions, with complete conversion observed within 15–30 minutes in macrophage models .
-
Functional Impact : The free acid form (LXA4) binds to the FPR2 receptor, inhibiting neutrophil chemotaxis and transmigration by up to 50% at 1 nM concentrations .
Oxidation to Electrophilic 15-Oxo-Lipoxin A4
LXA4 is further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-LXA4, an α,β-unsaturated ketone with electrophilic properties:
Reaction | Enzymes Involved | Products | Biological Implication |
---|---|---|---|
LXA4 → 15-Oxo-LXA4 | 15-PGDH | 15-Oxo-LXA4 (electrophile) | Mediates protein alkylation and redox signaling . |
-
Electrophilic Reactivity : The α,β-unsaturated ketone in 15-oxo-LXA4 reacts with nucleophilic cysteine residues in proteins (e.g., Keap1, IKKβ), activating Nrf2-dependent antioxidant genes (e.g., HO-1, NQO1) and suppressing NF-κB-driven pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
-
Metabolic Fate : 15-Oxo-LXA4 is reduced by prostaglandin reductase 2 (PTGR2) to 13,14-dihydro-15-oxo-LXA4, a non-electrophilic metabolite that terminates signaling .
Michael Addition with Cellular Nucleophiles
15-Oxo-LXA4 participates in Michael addition reactions, forming covalent adducts with thiol-containing biomolecules:
Reaction | Targets | Adducts Formed | Functional Outcome |
---|---|---|---|
15-Oxo-LXA4 + Cysteine residues | Keap1, IKKβ, GSTP1 | Thioether adducts | Activates Nrf2 (2–3 fold induction) and inhibits NF-κB (50–70% suppression) . |
-
Specificity : Preferentially modifies redox-sensitive cysteines (e.g., Cys151 in Keap1), disrupting Keap1-Nrf2 binding and promoting Nrf2 nuclear translocation .
-
Dose Dependency : Adduct formation is concentration-dependent, with maximal effects observed at 10 μM 15-oxo-LXA4 .
Comparative Reactivity of LXA4-Me vs. LXA4
Synthetic LXA4-Me and its metabolites exhibit distinct reactivity profiles:
-
Experimental Evidence :
Synthetic and Metabolic Challenges
-
Endogenous Detection : Despite enzymatic competency (5-LO, 12/15-LO, and 15-PGDH expression), neither LXA4 nor 15-oxo-LXA4 were detected in LPS-activated macrophages without exogenous AA supplementation .
-
Stability Issues : LXA4-Me has limited aqueous solubility (≤10 μM in PBS) but is stable in organic solvents (e.g., methanol, ethanol) for >24 hours at −80°C .
Key Research Findings
-
Pro-Resolving vs. Electrophilic Signaling : While LXA4 is proposed to resolve inflammation via FPR2, synthetic LXA4 failed to activate FPR2 in macrophages. Instead, its metabolite 15-oxo-LXA4 mediated anti-inflammatory effects via electrophile-protein interactions .
-
Therapeutic Potential : 15-Oxo-LXA4-Me (a methyl ester prodrug) suppressed psoriatic skin inflammation in mice by 60%, outperforming LXA4 in reducing epidermal hyperplasia .
Wissenschaftliche Forschungsanwendungen
Traumatic Brain Injury and Intracerebral Hemorrhage
LXA4 ME has been shown to significantly reduce early brain injury in models of intracerebral hemorrhage (ICH). In a study involving adult rats, treatment with LXA4 ME resulted in:
- Decreased levels of pro-inflammatory cytokines.
- Improved neurological function as assessed by modified neurological severity scores (mNSS).
- Reduced neuronal apoptosis and cerebral edema associated with ICH.
The mechanism involves the inhibition of the NF-κB-dependent matrix metalloproteinase-9 (MMP-9) pathway, which is crucial for maintaining blood-brain barrier integrity .
Chronic Cerebral Hypoperfusion
Research indicates that LXA4 ME can ameliorate cognitive deficits induced by chronic cerebral hypoperfusion. In a controlled study, LXA4 ME administration led to:
- Reduced oxidative stress in the hippocampus.
- Decreased lipid peroxidation and neuronal apoptosis.
- Activation of the ERK/Nrf2 signaling pathway, which is vital for cellular defense mechanisms .
Macrophage Activation
LXA4 ME has demonstrated significant effects on macrophage activation. In vitro studies show that treatment with 15-oxo-LXA4-ME (a metabolite of LXA4 ME) inhibited cytokine production in RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). Key findings include:
- Significant reductions in mRNA expression of inflammatory markers such as Nos2 and Ccl2.
- Enhanced cell viability under inflammatory conditions .
Leukocyte Migration Inhibition
Both LXA4 and its methyl ester have been shown to inhibit human polymorphonuclear leukocyte (PMN) migration in response to chemotactic stimuli. Notably:
- At nanomolar concentrations, both compounds effectively reduced PMN transmigration across endothelial and epithelial cells.
- The methyl esters exhibited similar inhibitory effects but showed different potency profiles compared to their free acid forms .
Autoimmune Disorders
Given its anti-inflammatory effects, LXA4 ME is being explored for potential therapeutic applications in autoimmune diseases. Its ability to modulate immune responses suggests a role in conditions like rheumatoid arthritis and systemic lupus erythematosus.
Cardiovascular Health
Research has indicated that LXA4 ME may have protective effects against myocardial ischemia-reperfusion injury, suggesting its potential utility in cardiovascular therapies .
Data Summary Table
Wirkmechanismus
The mechanism of action of methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in the inflammatory response, modulating their activity and thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6,15-trihydroxyhexadeca-7,9,11,13-tetraenoate: An analogue with a fluorophenoxy group, used for similar applications but with different properties.
Methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6-dihydroxy-15-(hydroxymethyl)icosa-7,9,11,13-tetraenoate: A related compound with an additional hydroxymethyl group.
Uniqueness
Lipoxin A4 methyl ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds
Biologische Aktivität
Lipoxin A4 methyl ester (LXA4 ME) is a synthetic analog of the endogenous lipid mediator lipoxin A4 (LXA4), which is derived from arachidonic acid. LXA4 and its analogs have garnered significant attention due to their potent anti-inflammatory and pro-resolving properties. This article explores the biological activity of LXA4 ME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
LXA4 ME exhibits several key biological activities:
- Anti-inflammatory Effects : LXA4 ME inhibits the infiltration of neutrophils and promotes the efferocytosis (phagocytosis of apoptotic cells) by macrophages, thereby facilitating the resolution of inflammation .
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in inflammatory responses . This modulation occurs through the inhibition of NF-κB signaling pathways.
- Neuroprotective Properties : Studies have shown that LXA4 ME can protect neuronal cells from apoptosis and reduce cerebral edema in models of intracerebral hemorrhage (ICH) by inhibiting matrix metalloproteinase-9 (MMP-9) and preserving the blood-brain barrier (BBB) .
Table 1: Summary of Key Studies on LXA4 ME
Case Studies
-
Intracerebral Hemorrhage Model :
In a rat model of ICH, LXA4 ME was administered post-injury. Results indicated a significant reduction in neurological deficits and neuronal apoptosis compared to control groups. The treatment also preserved BBB integrity by inhibiting MMP-9 expression and reducing levels of inflammatory cytokines such as IL-6 and TNF-α . -
Psoriasis Model :
In studies involving imiquimod-induced psoriasiform dermatitis, LXA4 ME demonstrated efficacy in reducing skin inflammation by inhibiting key inflammatory pathways, including those mediated by HMGB1 and NF-κB. This suggests a potential therapeutic role for LXA4 ME in chronic inflammatory skin diseases . -
Cognitive Function :
Another study explored the effects of LXA4 ME on cognitive deficits induced by inflammation. The findings revealed that LXA4 ME not only improved cognitive performance but also exhibited antioxidant properties that may contribute to its neuroprotective effects .
Eigenschaften
IUPAC Name |
methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPCKDCSZPRQJP-QDCMSWGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.